Indolmycin is a natural antibiotic compound first isolated in 1960 from Streptomyces griseus ATCC 12648. [] It is classified as a tryptophan analog and is known to exhibit a broad spectrum of antimicrobial activity, including against Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus. [] Indolmycin's unique oxazolinone core makes it an intriguing subject for scientific research, particularly in the development of new antibiotics. []
Indolmycin is also produced by some strains of the marine bacterium Pseudoalteromonas luteoviolacea. [] Research suggests that indolmycin, rather than the more well-known violacein, may be the major antibacterial compound in this species. []
Indolmycin is classified as a secondary metabolite and an antibiotic. It was first isolated from Pseudoalteromonas luteoviolacea, where it was identified alongside other bioactive compounds . Its structural framework is based on the indole scaffold, which is biosynthetically derived from L-tryptophan. The compound's classification as an antibiotic stems from its ability to inhibit bacterial growth through interference with protein synthesis mechanisms.
The biosynthesis of indolmycin involves a multi-step process that utilizes specific precursor molecules. The primary biosynthetic pathway begins with the amino acids L-arginine and tryptophan, along with S-adenosylmethionine (SAM) as a methyl donor.
The synthesis has been successfully engineered in Escherichia coli, where the complete gene cluster responsible for indolmycin production was cloned and expressed .
The molecular structure of indolmycin features a complex arrangement characterized by an indole ring system fused with an oxazolidinone moiety. The compound's molecular formula is C₁₃H₁₁N₃O₂, giving it a molecular weight of approximately 241.25 g/mol.
Key structural features include:
Crystallographic studies have provided insights into the spatial arrangement of atoms within the molecule, revealing critical interactions that influence its biological activity .
Indolmycin participates in various chemical reactions that are pivotal for its biological function:
These reactions underscore the compound's versatility and potential for further development as an antibiotic agent.
The mechanism of action of indolmycin primarily involves its role as an inhibitor of tryptophanyl-tRNA synthetase. By competing with L-tryptophan for binding at the enzyme's active site, indolmycin disrupts the translation process during protein synthesis. This inhibition leads to:
Studies have shown that derivatives of indolmycin exhibit varying degrees of activity against different bacterial strains, suggesting that structural modifications can influence their efficacy .
Indolmycin exhibits several notable physical and chemical properties:
These properties are crucial for understanding how indolmycin can be formulated for therapeutic use .
Indolmycin has several scientific applications primarily centered around its antibacterial properties:
The ind biosynthetic gene cluster (ind0–ind8) spans 12.7 kb in Streptomyces griseus ATCC 12648 and encodes enzymes responsible for indolmycin assembly. This cluster is transcriptionally activated by the pathway-specific regulator indR, a SARP-family protein that binds promoter regions upstream of biosynthetic operons [1] [9].
Comparative genomic analyses reveal that the ind cluster resides within a genomic island enriched in mobile genetic elements (transposases, integrases). This suggests acquisition via horizontal gene transfer (HGT) from distantly related actinomycetes [2] [5]. Notably, Streptomyces spp. harbor auxiliary tryptophanyl-tRNA synthetase genes (e.g., trpRS1, SGR3809) that confer indolmycin resistance. These genes exhibit HGT signatures, including atypical GC content and flanking insertion sequences, enabling interspecies dissemination of self-resistance [2] [10].
Table 1: Core Genes in the ind Cluster
Gene | Protein Function | Catalytic Activity |
---|---|---|
ind0 | PLP-dependent aminotransferase | Tryptophan deamination to indole pyruvate |
ind1 | SAM-dependent methyltransferase | C-methylation of indole pyruvate |
ind2 | NADH-dependent ketone reductase | Reduction to indolmycenic acid |
ind3 | ATP-dependent ligase | Condensation of arginine/indolmycenic acid |
ind4 | PLP-dependent oxidase | Arginine oxidation to 4,5-dehydro-2-iminoarginine |
ind5 | Imine reductase (with ind6 chaperone) | Stereoselective reduction to dehydro-D-arginine |
ind6 | Chaperone | Facilitates Ind5 folding & substrate gating |
ind7 | SAM-dependent N-methyltransferase | N-methylation of pre-indolmycin |
Tryptophan undergoes a three-step transformation:
L-arginine is converted to the non-proteinogenic D-configuration intermediate:
ind3 (ATP-dependent ligase) couples indolmycenic acid and dehydro-D-arginine in a two-step reaction:
Table 2: Key Enzymatic Reactions in Indolmycin Biosynthesis
Step | Enzyme | Substrates | Products | Cofactors |
---|---|---|---|---|
1 | Ind0 | L-Tryptophan | Indole-3-pyruvate | PLP, α-KG |
2 | Ind1 | Indole-3-pyruvate | 3-Methyl-indolepyruvate | SAM |
3 | Ind2 | 3-Methyl-indolepyruvate | (R)-Indolmycenic acid | NADH |
4 | Ind4 | L-Arginine | 4,5-Dehydro-2-iminoarginine | PLP, O₂ |
5 | Ind5/Ind6 | 4,5-Dehydro-2-iminoarginine | 4,5-Dehydro-D-arginine | NADPH |
6 | Ind3 | Indolmycenic acid + Dehydro-D-arginine | N-Desmethyl-indolmycin | ATP, Mg²⁺ |
7 | Ind7 | N-Desmethyl-indolmycin | Indolmycin | SAM |
Ind6 acts as a dedicated chaperone for the imine reductase Ind5, enhancing its solubility and catalytic efficiency. It binds transiently to Ind5 during imine reduction, preventing aggregation and ensuring precise substrate positioning for stereoselective hydride transfer [1]. Deletion of ind6 reduces indolmycin titers by 92% and accumulates the shunt product C-desmethyl-indolmycenic acid due to impaired Ind5 function [1].
Without Ind6, the biosynthetic pathway leaks intermediates into two major shunt products:
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